cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
Description
This compound is a piperidine derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 5-amino position, with a carboxylic acid moiety at the 3-position. The cis stereochemistry (positions 1 and 5) is critical for its conformational stability and reactivity in synthetic applications, particularly in peptide and drug intermediate synthesis. Its molecular complexity and dual protective groups make it valuable for selective deprotection strategies in multi-step syntheses .
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
HDSNVAURSXRRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino and carboxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in further chemical reactions. These protecting groups help in the selective modification of functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Boc/Cbz-protected piperidine carboxylic acids. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid | Not provided | C₁₉H₂₅N₂O₆* | ~401.41* | 1-Cbz, 5-Boc-amino, 3-COOH |
| cis-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid | 191544-72-6 | C₁₃H₂₁NO₆ | 287.31 | 1-Boc, 5-methoxycarbonyl, 3-COOH |
| cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | 123834-09-3 | C₁₂H₂₁NO₄ | 263.31 | 1-Boc, 3-methyl, 2-COOH |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | 1-Boc, 4-phenyl, 3-COOH |
Key Findings:
Substituent Effects on Reactivity: The benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal deprotection (e.g., via hydrogenolysis) compared to the hydrolytically stable tert-butoxycarbonyl (Boc) group . In contrast, analogs like cis-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 191544-72-6) lack the Cbz group, limiting their utility in sequential protection-deprotection workflows .
Stereochemical and Functional Group Impact: The cis configuration in the target compound ensures spatial proximity of the 3-carboxylic acid and 5-Boc-amino groups, which may influence hydrogen-bonding interactions in crystal packing or receptor binding . Analogs with phenyl (CAS 652971-20-5) or methyl (CAS 123834-09-3) substituents exhibit reduced polarity compared to the target compound’s carboxylic acid and Cbz groups, impacting solubility and bioavailability .
Synthetic Utility: The dual-protected structure of the target compound allows for modular synthesis of peptide mimetics, whereas simpler analogs like cis-1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid (CAS 123834-09-3) are more suited for non-peptide scaffolds .
Biological Activity
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound notable for its structural features and potential biological activities. With a molecular formula of and a molecular weight of 378.4 g/mol, this compound is primarily recognized as an intermediate in peptide synthesis, showcasing significant implications in medicinal chemistry.
Structural Characteristics
The compound features a piperidine ring, which is prevalent in various pharmaceuticals. The presence of benzyloxy and tert-butoxy carbonyl groups enhances its reactivity and solubility properties, making it suitable for further modifications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₆ |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1052713-85-5 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the context of peptide synthesis. Its structural analogs have shown varying degrees of activity against enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
Inhibitory Activity
Research indicates that derivatives of piperidine compounds exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, studies have reported IC50 values for MAO-B inhibition at approximately 49.3 μM, highlighting the potential of piperidine derivatives in treating mood disorders through modulation of serotonin and dopamine levels .
Case Studies
- Peptide Synthesis Applications : In various studies, this compound has been utilized as a building block for synthesizing biologically active peptides. Its unique protective groups allow for selective reactions that are crucial in the formation of complex peptide structures.
- Comparison with Related Compounds : Comparative studies with similar compounds reveal that those containing piperidine rings often exhibit enhanced biological activity. For example, (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid shares structural similarities and has been shown to possess comparable inhibitory activity against MAO enzymes.
Research Findings
Recent advancements in chemical synthesis have focused on optimizing the yields and purity of this compound. The following table summarizes key findings from recent literature regarding its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
